molecular formula C14H16ClN3O4 B2577191 2-(Morpholin-4-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride CAS No. 1171512-92-7

2-(Morpholin-4-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride

Cat. No.: B2577191
CAS No.: 1171512-92-7
M. Wt: 325.75
InChI Key: JYWCTJDHXXTCCM-UHFFFAOYSA-N
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Description

2-(Morpholin-4-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a morpholine ring, a quinazoline core, and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholin-4-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride typically involves multiple steps. One common approach is to start with a suitable quinazoline derivative and introduce the morpholine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: Potential use in drug development for treating various diseases.

  • Industry: Application in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 2-(Morpholin-4-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

  • 2-(Morpholin-4-ylmethyl)phenylboronic acid

  • 4-Allyl-2-(morpholin-4-ylmethyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness: 2-(Morpholin-4-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2-(morpholin-4-ylmethyl)-4-oxo-3H-quinazoline-7-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4.ClH/c18-13-10-2-1-9(14(19)20)7-11(10)15-12(16-13)8-17-3-5-21-6-4-17;/h1-2,7H,3-6,8H2,(H,19,20)(H,15,16,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWCTJDHXXTCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC3=C(C=CC(=C3)C(=O)O)C(=O)N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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